1H,2H,3H,4H,5H-pyrido[3,4-b]azepine dihydrochloride
Description
1H,2H,3H,4H,5H-Pyrido[3,4-b]azepine dihydrochloride is a bicyclic heterocyclic compound featuring a pyridine ring fused to a seven-membered azepine ring. The dihydrochloride salt form enhances its solubility in aqueous environments, making it advantageous for pharmaceutical applications.
Key features:
- Core structure: Pyrido[3,4-b]azepine (pyridine fused at positions 3 and 4 to a nitrogen-containing azepine).
- Salt form: Dihydrochloride improves bioavailability and stability.
- Potential applications: Likely explored as a pharmacophore in central nervous system (CNS) or antimicrobial agents due to structural resemblance to bioactive diazepines .
Properties
IUPAC Name |
2,3,4,5-tetrahydro-1H-pyrido[3,4-b]azepine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2.2ClH/c1-2-5-11-9-7-10-6-4-8(9)3-1;;/h4,6-7,11H,1-3,5H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLFBMWPMLUZYNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC2=C(C1)C=CN=C2.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H,2H,3H,4H,5H-pyrido[3,4-b]azepine dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyridine derivative with an azepine precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and specific solvents to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the dihydrochloride salt in its pure form .
Chemical Reactions Analysis
Types of Reactions
1H,2H,3H,4H,5H-pyrido[3,4-b]azepine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace specific atoms or groups in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce fully reduced azepine derivatives .
Scientific Research Applications
1H,2H,3H,4H,5H-pyrido[3,4-b]azepine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1H,2H,3H,4H,5H-pyrido[3,4-b]azepine dihydrochloride involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analog: 1-Methyl-1H,2H,3H,4H,5H-Pyrido[3,4-b][1,4]diazepine Dihydrochloride
Key differences :
- Ring system : The analog contains a diazepine ring (two nitrogens) instead of azepine (one nitrogen). This alters electron density and hydrogen-bonding capacity.
MM1146.02: 4-Methyl-5,11-dihydro-6H-dipyrido[3,2-b:2',3'-e][1,4]diazepin-6-one
- Structure: Fused dipyridine-diazepinone system with a ketone group.
- Key differences :
- The ketone (-one) introduces polarity, reducing lipophilicity (logP ~1.5–2.0) compared to the dihydrochloride salt.
- Dual pyridine rings may confer stronger metal-chelating properties.
MM1146.03: 4-Methyl-11-propyl-5,11-dihydro-6H-dipyrido[3,2-b:2',3'-e][1,4]diazepin-6-one
| Property | MM1146.02 | MM1146.03 |
|---|---|---|
| Substituents | Methyl, ketone | Methyl, propyl, ketone |
| Molecular weight | 287.3 g/mol (inferred) | 329.4 g/mol (inferred) |
| Bioactivity | Likely inert (impurity) | May exhibit off-target binding |
3-Amino-2-chloro-4-methylpyridine (MM1146.04)
- Contrast : Lacks the azepine/diazepine ring, simplifying reactivity but eliminating bicyclic pharmacophore advantages.
Pharmacological Implications
- Azepine vs. Diazepine : The single nitrogen in azepine may reduce binding affinity to GABA receptors compared to diazepines (e.g., benzodiazepines) but could lower sedation-related side effects .
- Salt form : Dihydrochloride enhances solubility but may increase hygroscopicity, requiring controlled storage conditions.
Biological Activity
1H,2H,3H,4H,5H-pyrido[3,4-b]azepine dihydrochloride is a heterocyclic compound with potential pharmacological applications. Its unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- Chemical Formula : C9H14Cl2N2
- Molecular Weight : 221.13 g/mol
- IUPAC Name : 2,3,4,5-tetrahydro-1H-pyrido[3,4-b]azepine; dihydrochloride
- PubChem CID : 132300801
- Appearance : Powder
Anticancer Activity
Research has indicated that derivatives of pyrido[3,4-b]azepine compounds exhibit significant anticancer properties. For instance, studies have shown that certain analogs can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
A notable example includes the evaluation of a series of pyrido[3,4-b]azepine derivatives against human tumor cell lines. The results demonstrated that some compounds exhibited IC50 values in the low micromolar range, indicating potent cytotoxic effects (Table 1).
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | A-427 | 5.2 | Induction of apoptosis |
| Compound B | LCLC-103H | 3.8 | Cell cycle arrest |
| Compound C | 5637 | 4.5 | Apoptosis and necrosis |
GABA Receptor Modulation
The compound has been investigated for its potential role as an allosteric modulator of GABA(A) receptors. Benzodiazepines are known to interact with these receptors and enhance GABAergic transmission. Studies have focused on the selectivity of pyrido[3,4-b]azepine derivatives for specific GABA receptor subtypes.
Recent findings suggest that certain derivatives exhibit selective agonistic activity at alpha(2) and alpha(3) subtypes while minimizing side effects typically associated with non-selective benzodiazepines (Table 2).
| Derivative | Selectivity Profile | In Vivo Activity |
|---|---|---|
| Derivative X | Alpha(2)/Alpha(3) selective | Significant anxiolytic effect |
| Derivative Y | Non-selective | Increased sedation |
Study 1: Synthesis and Evaluation
A study conducted by researchers synthesized several pyrido[3,4-b]azepine derivatives and evaluated their biological activity against various cancer cell lines. The study highlighted that modifications in the molecular structure significantly influenced the anticancer potency and selectivity towards different cancer types.
Study 2: Neuropharmacological Assessment
Another investigation assessed the neuropharmacological effects of pyrido[3,4-b]azepine compounds in animal models. The results indicated that these compounds could potentially provide therapeutic benefits in anxiety disorders by selectively enhancing GABAergic activity without the sedative side effects commonly associated with traditional benzodiazepines.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
